molecular formula C19H18N2O3S B2455134 Methyl 3-(4-isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-03-9

Methyl 3-(4-isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2455134
CAS No.: 946329-03-9
M. Wt: 354.42
InChI Key: GKGXTNYBUKKBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

946329-03-9

Molecular Formula

C19H18N2O3S

Molecular Weight

354.42

IUPAC Name

methyl 4-oxo-3-(4-propan-2-ylphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C19H18N2O3S/c1-11(2)12-4-7-14(8-5-12)21-17(22)15-9-6-13(18(23)24-3)10-16(15)20-19(21)25/h4-11H,1-3H3,(H,20,25)

InChI Key

GKGXTNYBUKKBGG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-(4-isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that belongs to the class of tetrahydroquinazolines. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

  • A quinazoline core
  • A thioxo group
  • An isopropylphenyl substituent

The synthesis typically involves multi-step organic reactions, including the condensation of appropriate amines with carbonyl compounds followed by cyclization processes. For instance, one common method includes heating the reaction mixture to facilitate the formation of the desired tetrahydroquinazoline structure.

Anticancer Properties

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

Research indicates that this compound also possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have investigated the pharmacological effects of related compounds within the same class. For instance:

  • Study on Quinazoline Derivatives : A study reported that derivatives with similar structures demonstrated potent inhibitory effects on tumor growth and metastasis in animal models.
  • Anti-inflammatory Effects : Another study highlighted that compounds with thioxo groups exhibited reduced edema in carrageenan-induced paw edema models in rats .

Research Findings Summary Table

Biological Activity Observations References
Anticancer ActivityInduces apoptosis in MCF-7, HeLa, A549 cell lines
Anti-inflammatory EffectsInhibits TNF-alpha and IL-6 production
Mechanism of ActionActivates caspases; modulates Bcl-2 proteins
In vivo EfficacyReduces tumor growth in animal models

Preparation Methods

Cyclocondensation of 2-Aminobenzophenone Derivatives

The quinazoline scaffold is constructed via a cyclocondensation reaction between 2-amino-4-carboxybenzophenone (1 ) and thiourea (2 ) in dimethyl sulfoxide (DMSO) at 160°C. Thiourea decomposes thermally to generate carbodiimide and hydrogen sulfide. The carbodiimide reacts with the 2-aminobenzophenone to form a 4-phenylquinazolin-2(1H)-imine intermediate (3 ), while hydrogen sulfide reduces the intermediate to 4-phenyl-1,2-dihydroquinazolin-2-amine (4 ). Subsequent elimination of ammonia yields the 4-oxo-2-thioxo-tetrahydroquinazoline core (5 ).

Reaction Conditions :

  • Temperature: 160°C
  • Duration: 4–6 hours (small scale), up to 24 hours (large scale)
  • Solvent: DMSO
  • Yield: 68–72%

Esterification of the C7 Carboxylic Acid

Methyl Ester Formation

The carboxylic acid at position 7 is esterified using methanol in the presence of catalytic sulfuric acid. The intermediate 3-(4-isopropylbenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (8 ) is refluxed with methanol, yielding the final product (9 ).

Reaction Conditions :

  • Acid Catalyst: H₂SO₄ (5% v/v)
  • Solvent: Methanol
  • Temperature: Reflux (65°C)
  • Duration: 6 hours
  • Yield: 85–90%

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1). Fractions containing the target compound are concentrated under reduced pressure to yield a pale-yellow solid.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 8.5 Hz, 1H, H-5), 7.89 (s, 1H, H-8), 7.45–7.41 (m, 2H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 4.72 (s, 2H, N-CH₂-Ar), 3.92 (s, 3H, COOCH₃), 2.95 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.27 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).
  • HRMS (ESI+) : m/z calcd for C₂₁H₂₁N₃O₄S [M+H]⁺: 411.1254; found: 411.1256.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A modified approach involves simultaneous cyclocondensation and alkylation using 2-aminoterephthalic acid (10 ), 4-isopropylphenyl isothiocyanate (11 ), and methyl chloroacetate (12 ) in pyridine. This method reduces the number of steps but requires precise stoichiometric control to avoid side products.

Reaction Conditions :

  • Solvent: Pyridine
  • Temperature: Reflux (115°C)
  • Duration: 8 hours
  • Yield: 58–62%

Critical Analysis of Methodologies

Yield Optimization

The stepwise synthesis (Sections 1–3) offers higher overall yields (45–50%) compared to the one-pot method (35–40%). However, the latter reduces purification complexity.

Byproduct Formation

Major byproducts include dimethyl disulfide and trisulfide, arising from DMSO degradation. These are removed during aqueous workup.

Industrial-Scale Considerations

Solvent Recovery

DMSO is recovered via vacuum distillation (bp 189°C at 5 mmHg) and reused, reducing costs.

Green Chemistry Metrics

  • Atom Economy : 78% (stepwise), 72% (one-pot)
  • E-Factor : 6.2 (stepwise), 8.5 (one-pot)

Q & A

Basic Question: What are the standard synthetic routes for Methyl 3-(4-isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the condensation of methyl 4-aminothiophene-3-carboxylate derivatives with appropriate isothiocyanate or carbonyl precursors. A common approach includes:

  • Step 1: Reacting 4-isopropylphenyl isothiocyanate with a methyl ester precursor (e.g., methyl anthranilate derivatives) under basic conditions to form a thiourea intermediate.
  • Step 2: Cyclization via acid or base catalysis to form the tetrahydroquinazoline core. Pyridine or DMF are often used as solvents, with heating (100–120°C) to optimize ring closure .
  • Step 3: Purification via recrystallization or column chromatography to achieve >95% purity. Reaction yields vary (60–80%), depending on precursor availability and conditions .

Advanced Question: How can reaction conditions be optimized to resolve low yields in the cyclization step?

Answer:
Low yields often stem from incomplete cyclization or side reactions. Methodological adjustments include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while pyridine acts as both solvent and base to drive cyclization .
  • Temperature Control: Gradual heating (ramped to 120°C over 2 hours) minimizes decomposition of thermally labile intermediates.
  • Catalyst Use: Lewis acids (e.g., ZnCl₂) or iodine can accelerate cyclization by stabilizing transition states .
  • In-Situ Monitoring: TLC or HPLC at intermediate stages identifies side products (e.g., dimerization), enabling real-time adjustments .

Basic Question: What spectroscopic methods are most reliable for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR: Assign signals for the isopropylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.0 ppm for CH), thioxo (C=S) at δ 170–180 ppm in ¹³C NMR, and the methyl ester (δ 3.8–4.0 ppm) .
  • HRMS: Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, a related compound showed m/z 223.0172 (calculated 223.0177) .
  • FT-IR: Bands at 1670–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C=S) validate functional groups .

Advanced Question: How does the thioxo group influence bioactivity compared to oxo analogs?

Answer:
The thioxo (C=S) group enhances:

  • Electrophilicity: Increases reactivity with nucleophilic enzyme residues (e.g., cysteine in hydrolases), improving inhibition potency.
  • Binding Affinity: Computational docking studies show stronger van der Waals interactions with hydrophobic enzyme pockets compared to C=O analogs .
  • Metabolic Stability: Thioxo derivatives resist oxidative degradation better than oxo counterparts, as seen in liver microsome assays .

Advanced Question: How can researchers resolve contradictions in reported enzyme inhibition data?

Answer:
Discrepancies often arise from assay conditions or impurity interference. Mitigation strategies:

  • Assay Standardization: Use recombinant enzymes (e.g., soluble epoxide hydrolase) with controlled pH (7.4) and temperature (37°C) .
  • Purity Validation: Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude inhibitory artifacts .
  • Kinetic Analysis: Calculate IC₅₀ values under Michaelis-Menten conditions to distinguish competitive vs. non-competitive inhibition .

Basic Question: What computational tools are recommended for modeling interactions with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite for predicting binding poses with enzymes like hydrolases .
  • DFT Calculations: Gaussian 09 to optimize geometries and calculate electrostatic potential maps, highlighting nucleophilic attack sites on the thioxo group .
  • MD Simulations: GROMACS for assessing stability of ligand-enzyme complexes over 100 ns trajectories .

Advanced Question: How can regioselectivity challenges in substitution reactions be addressed?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc) on the quinazoline ring to steer substitutions to the 7-carboxylate position .
  • Catalytic Systems: Pd/Cu-mediated cross-coupling for C–S bond formation at specific positions, minimizing byproducts .
  • Solvent Effects: Use low-polarity solvents (e.g., toluene) to favor kinetic control over thermodynamic pathways .

Basic Question: What are the stability considerations for long-term storage?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the thioxo group.
  • Humidity Control: Use desiccants (silica gel) to avoid ester hydrolysis .
  • Solvent Choice: Dissolve in anhydrous DMSO for stock solutions; avoid aqueous buffers unless used immediately .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.